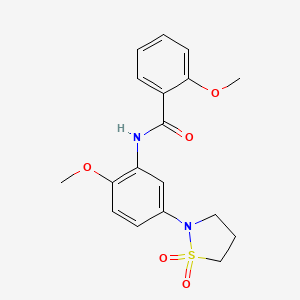

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide is an organic compound belonging to the class of phenylpiperidines. This compound is characterized by the presence of a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-7-4-3-6-14(16)18(21)19-15-12-13(8-9-17(15)25-2)20-10-5-11-26(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOVVFLZNYLKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: The compound may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide can be compared with other similar compounds, such as:

Phenylpiperidines: Compounds containing a phenylpiperidine skeleton.

Sulfanilides: Compounds with a sulfanilide moiety.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Isothiazolidin moiety : Imparts unique chemical properties and reactivity.

- Methoxyphenyl groups : Contribute to its biological activity through enhanced binding interactions.

The molecular formula is with a molecular weight of 429.4 g/mol .

Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) . This enzyme is crucial for cell cycle regulation, making the compound a candidate for cancer therapy .

The mechanism involves:

- Binding Affinity : The methoxy groups enhance the compound's affinity for CDK2, potentially leading to reduced cell proliferation.

- Inhibition of Signaling Pathways : The compound also shows activity in inhibiting the hedgehog signaling pathway, which is implicated in various cancers .

Anticancer Properties

The anticancer potential of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide has been demonstrated through various studies:

- In vitro Cytotoxicity : Assays against human cancer cell lines (e.g., KB and Hep-G2) have shown significant cytotoxic effects with IC50 values ranging from 0.9 to 4.5 µM .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing further progression and division of cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest potential antimicrobial effects. The compound's ability to influence bacterial growth warrants further investigation into its applications against infectious diseases.

Synthesis and Experimental Procedures

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide typically involves several key steps:

- Formation of Isothiazolidine Ring : This step often utilizes oxidative conditions to generate the dioxidoisothiazolidin moiety.

- Amide Bond Formation : Coupling the methoxy-substituted benzene with the isothiazolidin moiety using agents like EDCI or DCC.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 429.4 g/mol |

| Primary Target | Cyclin-dependent kinase 2 (CDK2) |

| IC50 (Cancer Cell Lines) | 0.9 - 4.5 µM |

| Mechanism of Action | CDK2 inhibition, Hedgehog pathway inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

- Study on CDK Inhibitors : A comparative analysis highlighted that compounds with similar dioxidoisothiazolidin moieties exhibit enhanced selectivity towards CDK2 compared to other kinases .

- Antimicrobial Studies : Research indicated that modifications in the methoxy groups can significantly affect antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the isothiazolidin-1,1-dioxide core, followed by coupling with substituted phenyl groups. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC for high yields .

- Temperature control : Maintain 0–5°C during nitration or sulfonation to prevent side reactions .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 429.4) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- HPLC : Monitors purity (>95%) using C18 columns (mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like cyclin-dependent kinases (CDKs)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to CDK2’s ATP-binding pocket. Key residues (e.g., Lys33, Glu51) form hydrogen bonds with the isothiazolidin-dioxide moiety .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) in GROMACS .

- SAR analysis : Compare docking scores of derivatives (e.g., methoxy vs. nitro substitutions) to identify pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

- Methodological Answer :

- Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and positive controls (e.g., staurosporine) .

- Cellular context : Account for cell-line-specific factors (e.g., HeLa vs. MCF-7 metabolic profiles) by repeating assays in isogenic models .

- Data normalization : Express IC₅₀ relative to internal controls (e.g., β-actin) to minimize plate-to-plate variability .

Q. What strategies guide the design of structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Core modifications : Replace the isothiazolidin-dioxide with oxadiazole or thiazole rings to assess ring size impact .

- Substituent scanning : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the 5-position of the phenyl ring .

- Bioisosteres : Test methoxy→ethoxy or benzamide→thioamide substitutions to enhance solubility/logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.